7-Bromoquinoline-6-carboxylic acid
Description
7-Bromoquinoline-6-carboxylic acid is a brominated quinoline derivative characterized by a bromine atom at position 7 and a carboxylic acid group at position 6 of the quinoline ring. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The bromine substituent enhances electrophilic aromatic substitution reactivity, while the carboxylic acid group enables hydrogen bonding and functionalization (e.g., esterification, amidation) .
Properties
Molecular Formula |
C10H6BrNO2 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
7-bromoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14) |
InChI Key |
VPXIBBDUACHWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-6-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method is the bromination of 6-quinolinol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 7-bromo-6-quinolinol is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-6-carboxylic acid or reduction to form 7-aminoquinoline-6-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form biaryl or alkyl-aryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline-6-carboxylic acid.
Reduction Products: 7-Aminoquinoline-6-carboxylic acid.
Scientific Research Applications
7-Bromoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Bromoquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The following table summarizes structurally related brominated quinoline carboxylic acids, their substituent positions, and similarity indices (calculated based on molecular frameworks and functional group placement):
Notes:
- Similarity indices (0.85–0.94) reflect positional isomerism’s impact on molecular properties. Higher indices (e.g., 0.94) correlate with closer electronic or spatial alignment .
- The 7-bromo-6-carboxylic acid isomer is distinct from 4-bromo-6-carboxylic acid (CAS 219763-87-8) in reactivity; bromine at position 7 may deactivate the ring differently in electrophilic substitutions .
Functional Group Influence
- Carboxylic Acid Position: A carboxylic acid at position 6 (as in the target compound) vs. position 4 (CAS 31009-04-8) alters hydrogen-bonding capacity and solubility. For example, 4-Bromoquinoline-6-carboxylic acid forms stable salts with amines, useful in drug formulation .
- Bromine Position : Bromine at position 7 (target compound) vs. 4 (CAS 219763-87-8) modifies steric hindrance and electronic effects. Bromine at position 7 may direct electrophiles to adjacent positions (e.g., C-8), whereas position 4 bromine activates C-2/C-6 .
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